N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea -

N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

Catalog Number: EVT-4600951
CAS Number:
Molecular Formula: C18H23ClN6O
Molecular Weight: 374.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a synthetic organic compound belonging to the class of substituted pyrimidines. This compound exhibits antimalarial activity and has been investigated as a potential treatment for Plasmodium berghei infections in mice. [] It stands out as one of the most potent orally active antimalarial agents within the group of 2-[(4-amino-6-methyl-2-pyrimidinyl)amino]benzimidazoles synthesized and screened for activity. []

Synthesis Analysis

The synthesis of N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is achieved through a multistep process involving the condensation of a 2-[(2-benzimidazolyl)amino]-4-chloro-6-methylpyrimidine with the appropriate polyamine in either ethanol-hydrochloric acid or neat with excess amine containing potassium iodide. [] The yields for this reaction range from 3% to 88%. [] The required 2-[(2-benzimidazolyl)amino]-4-chloro-6-methylpyrimidine precursors are obtained by cyclization of 2-(cyanoamino)-4-hydroxy-6-methylpyrimidine with a suitably substituted o-phenylenediamine followed by chlorination with phosphorus oxychloride. []

Mechanism of Action

While the exact mechanism of action of N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea against Plasmodium berghei is not fully elucidated, it is believed to be related to the inhibition of parasite growth and development. [] Structure-activity relationship studies suggest that the presence of the 5,6-dichloro substitution on the benzimidazole ring and the specific alkyl side chain attached to the pyrimidine ring are crucial for its antimalarial activity. [] This compound displays activity against a cycloguanil-resistant line of P. berghei, indicating a potential mechanism distinct from that of cycloguanil. []

Applications

The main application of N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea documented in the provided papers is its use as an antimalarial agent. [] In preclinical studies, it demonstrated potent in vivo suppressive activity against Plasmodium berghei in mice, exhibiting higher potency than the reference drug cycloguanil and quinine hydrochloride. [] Its effectiveness against a cycloguanil-resistant strain of P. berghei highlights its potential as a treatment for drug-resistant malaria. []

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. It demonstrated strong potency in biochemical, cellular, and in vivo pharmacodynamic assays. In a keyhole limpet hemocyanin model in rats, AM-0687 administration resulted in a dose-dependent reduction of IgG and IgM specific antibodies. These properties make it suitable for further development as a potential therapeutic agent for inflammatory diseases.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: Similar to AM-0687, AM-1430 is a potent and selective PI3Kδ inhibitor. It demonstrates promising in vitro and in vivo activity, including a dose-dependent reduction of IgG and IgM specific antibodies in a rat model of inflammation. This suggests its potential as a therapeutic agent for inflammatory diseases.

Relevance: AM-1430 is a structural analog of AM-0687, sharing the substituted pyrimidine ring feature and differing only in the position of a fluorine atom on the quinoline core. The close structural similarity to AM-0687 and the shared pyrimidine motif suggest a potential connection to N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea through the common presence of a substituted pyrimidine ring in their structures.

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound displays promising anticancer activity, exhibiting marked inhibition against the proliferation of human colon cancer cell line HT-29 (IC50 = 1.76 μM), human lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and human gastric cancer cell line MKN45 (IC50 = 2.32 μM). Its crystal structure was determined and analyzed using density functional theory (DFT) and Hirshfeld surface analysis. Molecular docking studies indicated potential activity in inhibiting PDB:3D15.

(R)-N′-[2-(4-Methoxy-6-chloro)-pyrimidinyl]- N-[3-methyl-2-(4-chlorophenyl)butyryl]-urea

Compound Description: This compound exhibits insecticidal and fungicidal activities. Its crystal structure was determined and characterized.

N~1-(4-SUBSTITUTED AMINO-6-METHYL-2-PYRIMIDINYL)-N~3-(p-CHLOROPHENYL)GUANIDINES

Compound Description: This series of compounds contains a variety of substitutions on the 4-amino group of a 6-methyl-2-pyrimidinyl moiety, linked to a p-chlorophenyl group via a guanidine bridge. Eight out of ten compounds in this series demonstrated microfilaricidal or macrofilaricidal effects when screened against Litomosoides carinii.

Properties

Product Name

N-(3-chlorophenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea

Molecular Formula

C18H23ClN6O

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C18H23ClN6O/c1-13-22-16(12-17(23-13)25-9-2-3-10-25)20-7-8-21-18(26)24-15-6-4-5-14(19)11-15/h4-6,11-12H,2-3,7-10H2,1H3,(H,20,22,23)(H2,21,24,26)

InChI Key

IFGXZDSESYCADV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.